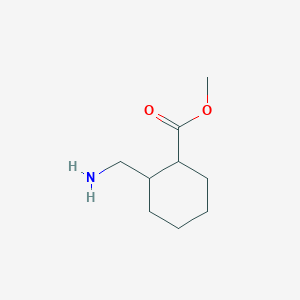

Methyl 2-(aminomethyl)cyclohexane-1-carboxylate

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8H,2-6,10H2,1H3 |

InChI Key |

MMZFVMGKNMIQMM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCC1CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Starting from aromatic or cyclohexane derivatives such as p-xylene, p-cyanobenzoic acid esters, or hydroxymethyl cyclohexane carboxylates.

- Oxidation of methyl groups to carboxylic acids or aldehydes.

- Hydrogenation of aromatic rings to cyclohexane rings.

- Conversion of hydroxyl groups to amine groups via intermediate leaving groups.

- Esterification or hydrolysis steps to obtain the methyl ester form.

Method 1: From p-Cyanobenzoic Acid Esters (One-Step Hydrogenation and Amination)

This industrially significant method produces this compound via a one-step hydrogenation and amination reaction:

- Starting Material: Lower alkyl esters of p-cyanobenzoic acid (e.g., methyl or ethyl esters).

- Reaction Conditions: Heated at 10–250 °C under hydrogen atmosphere (10–200 atm) in an aqueous medium containing ammonia.

- Catalyst: Nickel-based catalysts such as Raney nickel or nickel supported on inert carriers.

- Additives: Alkaline reagents (alkali or alkaline earth metal hydroxides) and alcohols or ethers (e.g., methanol, ethanol).

- Process: Simultaneous hydrogenation of the cyano group to aminomethyl, hydrogenation of the aromatic ring to cyclohexane, and hydrolysis of ester groups if necessary.

- Advantages: High yield, low cost, no need for amino protection or separate hydrolysis steps, and use of readily available catalysts.

This method yields highly purified this compound efficiently in a single step from commercially available starting materials.

Method 2: From 4-(Hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate

This method involves multi-step conversion of hydroxymethyl cyclohexane derivatives:

- Starting Material: 4-(Hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate or its hydrolyzate.

- Key Steps:

- Conversion of hydroxy groups to replaceable leaving groups (e.g., halogens, tosylates).

- Substitution of leaving groups with primary amine precursors such as azides or hexamethylenetetramine.

- Hydrolysis of intermediates to yield the target aminomethyl cyclohexane carboxylate.

- Solvents: Halogenated solvents (dichloromethane, chloroform), toluene, ethyl acetate, acetonitrile.

- pH Control: Buffered to pH 7–9 using bicarbonates, carbonates, borates, or phosphates.

- Catalysts/Additives: Phase transfer catalysts such as potassium bromide (KBr) may be used.

- Process Notes: The method can be conducted as a one-pot synthesis without isolating intermediates, improving efficiency and lowering costs.

This approach is particularly useful for producing large quantities of the compound from polymer industry by-products and allows for geometric isomer control.

Method 3: Synthesis via Active Esters and Amination

- Starting Materials: Active esters containing methyl cyclohexane groups.

- Procedure: Formation of an active ester intermediate followed by reaction with amine-containing compounds (e.g., glucosamine hydrochloride derivatives) to introduce the aminomethyl functionality.

- Yields: Moderate to high yields (~70% reported in related glucose derivative synthesis).

- Characterization: Products confirmed by NMR and mass spectrometry.

Although this method is more common in related glucose derivative syntheses, it demonstrates the versatility of ester activation and amination routes applicable to this compound derivatives.

Comparative Data Table of Preparation Methods

In-Depth Research Findings and Notes

- The one-step hydrogenation method (Method 1) is industrially preferred due to its simplicity and cost-effectiveness. The simultaneous hydrogenation of multiple functional groups avoids complex protection/deprotection steps.

- Method 2 leverages by-products from polymer manufacturing (e.g., 1,4-cyclohexanedimethanol derivatives), enhancing sustainability and raw material availability.

- The conversion of hydroxy groups to leaving groups such as halogens or tosylates is critical for efficient amination, with azide intermediates often used for safer amine introduction.

- pH control during substitution reactions is essential to maintain reaction efficiency and product purity.

- Catalysts like Raney nickel are preferred for their availability and cost, but catalyst recovery is generally unnecessary due to low cost and stability.

- Characterization techniques such as NMR and HRMS are standard for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)cyclohexane-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active aminomethyl compound, which can then interact with enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

a) Methyl trans-4-(Aminomethyl)cyclohexane-1-carboxylate Hydrochloride

- CAS : 1577-18-0

- Molecular Formula: C₉H₁₈ClNO₂

- Key Differences: The aminomethyl group is at the trans-4 position instead of the 2-position.

- Purity/Availability : 95% purity, available in 10g/25g quantities .

b) Isopropyl 1-(Aminomethyl)cyclohexane-1-carboxylate

- CAS : 1545427-14-2

- Molecular Formula: C₁₁H₂₁NO₂

- Key Differences: The aminomethyl group is at the 1-position, and the ester is isopropyl rather than methyl. The bulkier isopropyl group may reduce solubility in polar solvents compared to the methyl ester .

Ester Group Variants

a) tert-Butyl 2-(Aminomethyl)cyclohexane-1-carboxylate

- However, this compound is listed as discontinued .

Functional Group Modifications

a) Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

- Key Differences: Replaces the aminomethyl group with a methylamino substituent. This modification reduces the compound’s ability to act as a nucleophile, altering its utility in Mannich reactions or other amine-mediated syntheses .

b) 2-(3-Methoxyphenyl)-2-(Methylamino)cyclohexan-1-one (Methoxmetamine)

- CAS/Formula: C₁₄H₁₉NO₂

- Key Differences : Incorporates a ketone group and a 3-methoxyphenyl substituent. The ketone introduces electrophilic reactivity, while the aromatic ring enables π-π interactions, making this compound more suited for CNS-targeting applications compared to the purely aliphatic target compound .

Data Table: Key Properties of Methyl 2-(Aminomethyl)cyclohexane-1-carboxylate and Analogs

Biological Activity

Methyl 2-(aminomethyl)cyclohexane-1-carboxylate, a cycloalkylamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding in the field.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with aminomethyl groups. This process often employs various coupling agents and conditions to achieve the desired product. The synthesis pathway can be optimized for yield and purity, which is crucial for subsequent biological testing.

Inhibitory Effects on Fibrinolytic System

This compound has been studied for its role as an inhibitor of the fibrinolytic system. Research indicates that compounds related to this structure exhibit significant antifibrinolytic properties, which are valuable in treating conditions like Peyronie's disease and other fibrotic disorders. For instance, a study highlighted that related amide derivatives showed potent inhibitory effects on clot formation and fibrinolysis, demonstrating their potential therapeutic applications in hemostatic management .

Cytotoxicity and Genotoxicity

In vitro studies assessing the cytotoxicity of this compound reveal that it exhibits low toxicity against various cell lines. The compound was evaluated using MTT assays against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. Results indicated that the compound did not significantly induce cytotoxic effects at concentrations up to 500 μM, suggesting a favorable safety profile for potential therapeutic use .

Case Study 1: Hemostatic Activity

A notable study investigated the hemostatic activity of several amide derivatives, including this compound. The findings indicated that this compound significantly increased activated partial thromboplastin time (aPTT), suggesting its efficacy in enhancing coagulation pathways without inducing hemolysis . The study employed a range of concentrations to evaluate the compound's effects on blood plasma coagulation cascades.

| Compound | Concentration (mg/L) | aPTT (s) |

|---|---|---|

| Control | - | 51.2 |

| This compound | 50 | 54.0 |

| Amide X (comparison) | 50 | 53.5 |

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound derivatives against prostate cancer cells. The study utilized flow cytometry to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the cycloalkylamide structure can significantly influence biological activity. For example, increasing hydrophobicity or altering functional groups on the cyclohexane ring can enhance inhibitory potency against specific targets such as human soluble epoxide hydrolase (sEH) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(aminomethyl)cyclohexane-1-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via reductive amination of methyl 2-formylcyclohexane-1-carboxylate using sodium cyanoborohydride in methanol under acidic conditions. Alternatively, nucleophilic substitution of a brominated precursor with ammonia or a protected amine (e.g., benzylamine) may be employed. To improve yields, optimize stoichiometry (e.g., 1.2 equivalents of amine nucleophile) and use aprotic solvents like DMF at 60–80°C. Purification via recrystallization (ethyl acetate/hexane) or flash chromatography (silica gel, 10% methanol in dichloromethane) is recommended. Monitor reaction progress by TLC (Rf ~0.3 in ethyl acetate) .

Q. How should researchers interpret key spectral data (NMR, IR) for structural confirmation?

- Methodological Answer :

- ¹H-NMR : Expect signals for the aminomethyl group (δ 2.5–3.0 ppm, multiplet), cyclohexane protons (δ 1.2–2.3 ppm, complex splitting), and the methoxy group (δ 3.6–3.8 ppm, singlet). For hydrochloride salts, broad peaks near δ 8–9 ppm may indicate protonated amines .

- IR : Look for carbonyl stretching (C=O) at ~1720 cm⁻¹ and N-H stretches (amine) at ~3300 cm⁻¹. Absence of a broad O-H stretch (2500–3000 cm⁻¹) confirms esterification .

Q. What are the critical safety considerations during handling and storage?

- Methodological Answer : Store under inert gas (argon) at 2–8°C to prevent hydrolysis. Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may degrade the ester moiety. For spills, neutralize with dilute acetic acid and absorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

- Methodological Answer : For stereoisomers like (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate, use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis. Post-synthesis resolution via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or enzymatic resolution with lipases (e.g., Candida antarctica) can achieve >99% ee. Confirm enantiopurity using polarimetry or circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.